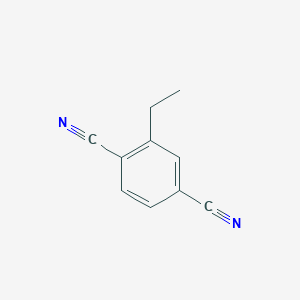

2-Ethylbenzene-1,4-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Ethylbenzene-1,4-dicarbonitrile derivatives and related compounds involves various chemical pathways and techniques. A notable method includes the reaction of 1,4-dicyanonaphthalene with methylbenzenes in the presence of acetonitrile, leading to the formation of 1-benzyl-4-cyanonaphthalenes and dicyanodihydronaphthalenes as products. This reaction pathway is initiated by electron transfer from the methylbenzenes to the singlet excited state of 1,4-dicyanonaphthalene, followed by protolytic equilibrium of the benzylic radical cation to the corresponding radical, which then attacks the substrate (Albini, Fasani, & Oberti, 1982).

Molecular Structure Analysis

The molecular structure of 2-Ethylbenzene-1,4-dicarbonitrile and its derivatives showcases interesting characteristics, such as the presence of substituted or unsubstituted chalcones, which are vital intermediates in organic synthesis. The structural elucidation of these compounds often employs techniques like X-ray crystallography, revealing intricate details about their crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Özbey, Kaynak, Göker, & Kuş, 2004).

Chemical Reactions and Properties

2-Ethylbenzene-1,4-dicarbonitrile undergoes various chemical reactions, highlighting its versatility. For instance, its derivatives are investigated for their corrosion inhibition properties on metals, demonstrating the chemical's potential in practical applications such as in the protection of metals against corrosion in acidic environments. These studies often involve electrochemical and thermodynamic evaluations to determine the efficiency of inhibition and the nature of adsorption on metal surfaces (Verma, Quraishi, & Singh, 2015).

Physical Properties Analysis

The physical properties of 2-Ethylbenzene-1,4-dicarbonitrile, such as melting points, solubility, and crystal structure, are crucial for understanding its behavior in different environments and applications. Investigations into compounds like 1,4-diethyl- and 1,2-diethylbenzene reveal how molecular modifications can influence physical properties, including melting point and molecular packing within the crystal lattice. These studies provide insights into the design of molecules with desired physical characteristics for specific applications (Yufit, 2013).

Scientific Research Applications

Corrosion Inhibition

- Electrochemical and Surface Studies : 2-Aminobenzene-1,3-dicarbonitriles derivatives have been evaluated as corrosion inhibitors for metals in acidic and alkaline environments. These compounds demonstrate significant inhibition efficiencies, suggesting potential applications in protecting metals from corrosion. The inhibition mechanism is supported by electrochemical techniques and quantum chemical calculations, indicating the compounds' adsorption on the metal surface follows the Langmuir adsorption isotherm (Verma, Quraishi, & Singh, 2015) (Verma et al., 2015).

Catalysis

- Synthesis of Heterocyclic Compounds : Derivatives of benzene-dicarbonitriles have been used as catalysts in the synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives, indicating their utility in facilitating chemical reactions for synthesizing complex organic molecules (Ghorbani‐Vaghei et al., 2013).

Material Science

- Oxidation Studies : Research on ethylbenzene oxidation to produce commercially valuable oxygenates has been conducted, showing the potential of certain catalysts in improving the efficiency and selectivity of ethylbenzene conversion processes (Unnarkat, Singh, & Kalan, 2020).

properties

IUPAC Name |

2-ethylbenzene-1,4-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYELWAPDJVBJLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371127 |

Source

|

| Record name | 2-ethylbenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175278-32-7 |

Source

|

| Record name | 2-ethylbenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)

![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)